molecular formula C8H9NO3 B154483 Methyl 4-Methoxynicotinate CAS No. 10177-32-9

Methyl 4-Methoxynicotinate

Cat. No. B154483
CAS RN: 10177-32-9
M. Wt: 167.16 g/mol
InChI Key: GPYPBIOSNPTCAU-UHFFFAOYSA-N
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Description

Methyl 4-methoxynicotinate is not directly discussed in the provided papers, but related compounds and reactions can give insights into its chemical behavior. The compound is likely to be a derivative of nicotinic acid, where a methoxy group is attached to the fourth position of the pyridine ring, and the carboxylic acid is esterified with methanol.

Synthesis Analysis

The synthesis of related compounds involves advanced techniques such as microwave-induced reactions and flow reaction technologies. For instance, the synthesis of methyl 2-amino-6-methoxynicotinate was achieved using sequential microwave-induced regioselective methoxylation and esterification, followed by a microwave-induced reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions . These methods could potentially be adapted for the synthesis of methyl 4-methoxynicotinate, emphasizing the importance of regioselectivity and purity in the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds with methoxy groups has been studied, revealing that the methoxy group can strongly interact with the benzene ring via the resonance effect, causing significant deformations of the exo-cyclic bond angles due to steric hindrance . This information suggests that in methyl 4-methoxynicotinate, similar interactions and steric effects could influence the molecular geometry.

Chemical Reactions Analysis

The methoxy group's influence on chemical reactions is evident in various studies. For example, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions leads to methoxylation at different positions on the pyridine ring . This indicates that the methoxy group in methyl 4-methoxynicotinate could also undergo specific reactions depending on the surrounding conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 4-methoxynicotinate are not directly reported, related compounds provide some context. Schiff base compounds with methoxy groups have been synthesized and characterized, with their crystal structures revealing trans configurations with respect to the C=N double bonds and various intermolecular hydrogen bonds forming layered or network structures . These findings suggest that methyl 4-methoxynicotinate may also exhibit specific structural features and intermolecular interactions that could affect its physical properties and reactivity.

Scientific Research Applications

Synthesis and Building Blocks

Methyl 4-Methoxynicotinate has been synthesized using advanced techniques and serves as a valuable building block for the preparation of fused 2-pyridones. The process involves microwave-induced regioselective methoxylation and esterification, showcasing its utility in complex chemical syntheses (Jeges et al., 2011).

Semiochemical in Pest Management

Methyl isonicotinate, a compound related to Methyl 4-Methoxynicotinate, shows promise as a non-pheromone semiochemical in pest management. It has demonstrated effectiveness in trapping thrips species and holds potential for various thrips management strategies in both indoor and outdoor crops (Teulon et al., 2017).

Photochemical Reactions

Methyl 4-Methoxynicotinate is involved in intriguing photochemical reactions. A study found that irradiation of its benzene solution leads to the formation of cage-type photodimers, highlighting its potential in photochemical applications (Sakamoto et al., 2002).

Optical and Thermal Properties

The compound has been used to study the optical and thermal properties of certain aluminum and zinc complexes. These complexes exhibit high thermal stability and solubility in organic solvents, and their photoluminescence characteristics are noteworthy for potential applications in various fields (Barberis & Mikroyannidis, 2006).

Safety And Hazards

Methyl 4-Methoxynicotinate has a GHS07 pictogram and its signal word is "Warning" . It has hazard statements H302, and precautionary statements P280, P305, P351, and P338 . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Future Directions

Methyl 4-Methoxynicotinate is currently used for research only . Its future directions are not specified in the search results.

properties

IUPAC Name

methyl 4-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-4-9-5-6(7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYPBIOSNPTCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443335
Record name Methyl 4-Methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Methoxynicotinate

CAS RN

10177-32-9
Record name Methyl 4-methoxy-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10177-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-Methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methoxynicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
WCJ Ross - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… Methyl 4-Methoxynicotinate.-A solution of the chloroacid (2 g.) in dry methanol (20 ml.) was … Early eluates contained methyl 4-methoxynicotinate (1-4 g.) which formed long prismatic …
Number of citations: 34 pubs.rsc.org
EC Taylor Jr, AJ Crovetti - Journal of the American Chemical …, 1956 - ACS Publications
… picrate in methanol solution resulted in the formation of the picrate of methyl 4-methoxynicotinate-l-oxide, mp 146-147, identical with a sample prepared from methyl 4-methoxynicotinate…
Number of citations: 39 pubs.acs.org
JS Kaunda, J Liu, Y Xu, Y Chen, C Yue, X Zhang… - Chinese Herbal …, 2023 - Elsevier
… )-2′-hydroxy-5′-methoxyphenyl]-2-propenoic acid (1), together with 22 known compounds recognized as 1,4-dihydro-4-oxo-3-pyridinecarbonitrile (2), methyl 4-methoxynicotinate (3), …
Number of citations: 0 www.sciencedirect.com
T KITAGAWA, S MIZUKAMI, E HIRAI - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… Methyl 2-methoxy— nicotinate (7a) and 3-carbomethoxy—1~methy1~2(lH)—pyrid0ne (7b) were used as models of IIIa and IIIb, respectively and methyl 4-methoxynicotinate (8a) and 8…
Number of citations: 12 www.jstage.jst.go.jp
北川隆康, 水上聰, 平井瑛三 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… Methyl 2-methoxy— nicotinate (7a) and 3-carbomethoxy—1~methy1~2(lH)—pyrid0ne (7b) were used as models of IIIa and IIIb, respectively and methyl 4-methoxynicotinate (8a) and 8…
Number of citations: 2 jlc.jst.go.jp
S Tono-oka - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
… In connection with dimethylamino base in which an amino group is methylated, it seems of deep significance to investigate methyl 4-methoxynicotinate and 4-methoxynicotinamide in …
Number of citations: 18 www.journal.csj.jp
T KITAGAWA, K MATSUMOTO… - Chemical and …, 1978 - jstage.jst.go.jp
The lactim—lactam tautomerism of 2-hydroxynic0tinic acid esters (ester R; CH3 (5), fit-CSH17 (5’)) and 4-hydroxynicotinic acid esters (ester R; CH3 (8), 14—(38H17 (8’)) was also …
Number of citations: 4 www.jstage.jst.go.jp
RE Lyle, JA Bristol, MJ Kane… - The Journal of Organic …, 1973 - ACS Publications
The introduction of the-hydroxybutyrate chain on the 4 position of/3-picoline via the 4-lithio derivative gave 7. The oxidation of the 3-methyl substituent required for lactone formation …
Number of citations: 19 pubs.acs.org
GB Elion, WH Lange, GH Hitchings - Journal of the American …, 1956 - ACS Publications
… picrate in methanol solution resulted in the formation of the picrate of methyl 4-methoxynicotinate-l-oxide, mp 146-147, identical with a sample prepared from methyl 4-methoxynicotinate…
Number of citations: 67 pubs.acs.org
B Lawson - 1978 - search.proquest.com
This thesis reports attempts to prepare the thiophene analogue of papaverine in which the dimethoxy isoquinoline system is replaced by a dimethoxy thienopyridine. In the first …
Number of citations: 3 search.proquest.com

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